2-Cyclopropylpropylhydrazine;hydrochloride
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Overview
Description
2-Cyclopropylpropylhydrazine;hydrochloride is an important organic compound used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its role in the production of pyrazole compounds, which are widely used in pesticides due to their high efficiency and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpropylhydrazine;hydrochloride typically involves a two-step process:
Formation of N-Boc-cyclopropylhydrazine: Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine in the presence of N-methyl morpholine at temperatures between 0 to 20°C to form N-Boc-cyclopropylhydrazine.
Deprotection Reaction: The intermediate N-Boc-cyclopropylhydrazine undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves maintaining mild reaction conditions and using cost-effective reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpropylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions to form various substituted hydrazine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted hydrazine compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Cyclopropylpropylhydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals, especially pyrazole-based pesticides
Mechanism of Action
The mechanism of action of 2-Cyclopropylpropylhydrazine;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It primarily targets enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects pathways related to neurotransmitter synthesis and degradation, making it useful in the treatment of neurological disorders.
Comparison with Similar Compounds
Cyclopropylhydrazine: Shares similar structural features but differs in its reactivity and applications.
Propylhydrazine: Another related compound with distinct chemical properties and uses.
Uniqueness: 2-Cyclopropylpropylhydrazine;hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and makes it particularly valuable in the synthesis of pyrazole compounds .
Properties
IUPAC Name |
2-cyclopropylpropylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5(4-8-7)6-2-3-6;/h5-6,8H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRDJXDIEXRDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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